4-methoxy-2-(trifluoromethyl)benzoic Acid
Overview
Description
4-Methoxy-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O3. It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzoic acid core.
Mechanism of Action
Target of Action
It is known to be a useful reactant for the synthesis of phenothiazines .
Mode of Action
It is likely that the compound interacts with its targets in a manner that facilitates the synthesis of phenothiazines .
Biochemical Pathways
Given its role in the synthesis of phenothiazines, it may influence pathways related to these compounds .
Result of Action
Its known role in the synthesis of phenothiazines suggests it may have effects related to these compounds .
Biochemical Analysis
Biochemical Properties
4-Methoxy-2-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of phenothiazines . It interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. The compound’s interactions are primarily based on its ability to form hydrogen bonds and hydrophobic interactions with biomolecules. These interactions are crucial for the compound’s role in biochemical pathways and its effectiveness in various applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways includes the activation or inhibition of specific receptors and enzymes, leading to changes in cellular responses. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation . The compound’s binding interactions are facilitated by its chemical structure, which allows it to fit into the active sites of enzymes and receptors. This binding can result in changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to the compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The compound’s role in metabolic pathways includes its participation in the synthesis and degradation of other chemical compounds. It can affect metabolic flux and metabolite levels, influencing the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within cells to exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s role in biochemical reactions, as it ensures that the compound interacts with the appropriate biomolecules within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or trifluoromethyl iodide (CF3I) are often employed
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-carboxy-2-(trifluoromethyl)benzoic acid, while reduction of the trifluoromethyl group can produce 4-methoxy-2-(difluoromethyl)benzoic acid .
Scientific Research Applications
4-Methoxy-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific pathways involving fluorinated compounds
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Methyl-2-(trifluoromethyl)benzoic acid: Contains a methyl group instead of a methoxy group, affecting its biological activity and applications.
4-(Trifluoromethyl)benzoic acid: Does not have the methoxy group, leading to variations in its chemical behavior and uses.
Uniqueness
4-Methoxy-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-2-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCRFQSWSHKLDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379504 | |
Record name | 4-methoxy-2-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127817-85-0 | |
Record name | 4-methoxy-2-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-2-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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